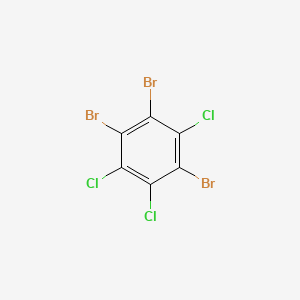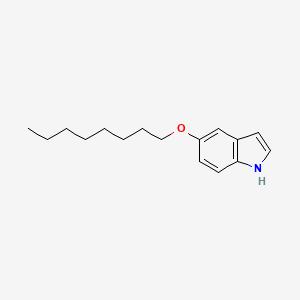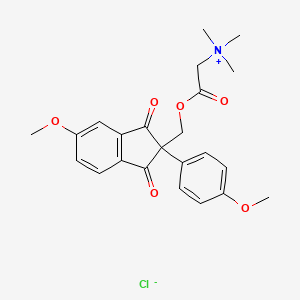![molecular formula C28H32N2O5 B13736230 N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide CAS No. 163130-64-1](/img/structure/B13736230.png)
N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) is a complex organic compound with the molecular formula C28H32N2O5 and a molecular weight of 476.56408. This compound is known for its unique chemical structure, which includes a combination of diethylamino, ethoxy, phenyl, methoxybenzoyl, and phenoxy groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) involves multiple steps. One common synthetic route includes the reaction of 4-(2-diethylaminoethoxy)aniline with 2-(4-methoxybenzoyl)phenoxyacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and phenoxy groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) can be compared with other similar compounds, such as:
Phenoxyacetamide derivatives: These compounds share a similar phenoxyacetamide core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Diethylaminoethoxy derivatives: Compounds with diethylaminoethoxy groups exhibit similar chemical reactivity and potential biological activities.
Methoxybenzoyl derivatives: These compounds contain methoxybenzoyl groups and are studied for their unique chemical and pharmacological properties.
Properties
CAS No. |
163130-64-1 |
|---|---|
Molecular Formula |
C28H32N2O5 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[4-[2-(diethylamino)ethoxy]phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide |
InChI |
InChI=1S/C28H32N2O5/c1-4-30(5-2)18-19-34-24-16-12-22(13-17-24)29-27(31)20-35-26-9-7-6-8-25(26)28(32)21-10-14-23(33-3)15-11-21/h6-17H,4-5,18-20H2,1-3H3,(H,29,31) |
InChI Key |
SBEAODWFNJHFMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


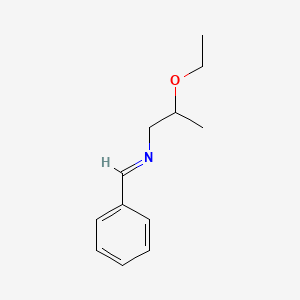

![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
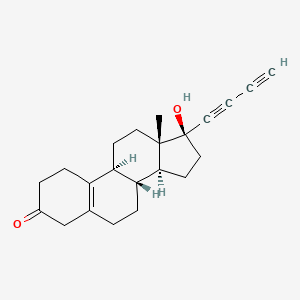

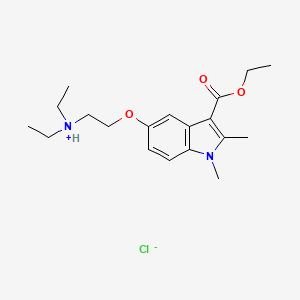
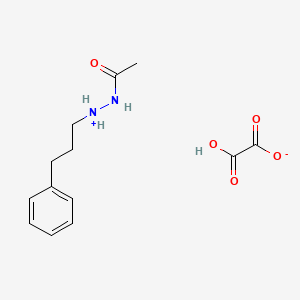


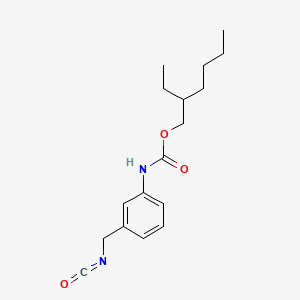
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
